molecular formula C8H6INO B3030561 6-Iodoindolin-2-one CAS No. 919103-45-0

6-Iodoindolin-2-one

Cat. No.: B3030561
CAS No.: 919103-45-0
M. Wt: 259.04
InChI Key: UGEPVMQRMXPCMD-UHFFFAOYSA-N
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Description

6-Iodoindolin-2-one is a useful research compound. Its molecular formula is C8H6INO and its molecular weight is 259.04. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of 1-ethyl-5-iodoindolin-2-one shows molecules arranged in columns, interacting via hydrogen bonds and short I⋯I contacts, forming a one-dimensional zigzag iodine chain (Zhang et al., 2015).

  • Anticonvulsant Activity : 1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione has demonstrated anticonvulsant activity. The iodoindoline ring system in this compound is planar and forms π–π contacts in the crystal (Abid et al., 2008).

  • Computational Chemistry Study : A computational chemistry study of 2-(2-iodophenyl)isoindolin-1,3-dione utilized Density Functional Theory for structural analysis, identifying molecular electrostatic potential maps and electrophilic/nucleophilic regions (Tarı & Demirtaş, 2022).

  • Anti-Cancer Activity : A study on the synthesis and evaluation of a 3-methyleneisoindolin-1-one library found anti-cancer activity in specific compounds against human cancer cell lines (Mehta et al., 2022).

  • Insecticidal and Antimicrobial Activities : Derivatives of quinazolinone, including some with iodoindoline structures, have been synthesized and shown to possess insecticidal and antibacterial activities (Singh et al., 2006).

  • Palladium(II) Complexes : Unsymmetrical CNN pincer ligands involving iodoisoindolines have been used to create palladium(II) complexes, which have potential applications in CC coupling reactions (Bröring et al., 2008).

  • Synthesis of Novel Scaffolds for Kinase Research : Diazaoxindoles, including derivatives of iodoindolines, have been synthesized as novel scaffolds for kinase research, highlighting their utility in pharmaceutical applications (Cheung et al., 2001).

  • Synthesis of 1-Isoindolinone Derivatives : A study explored the synthesis of 1-isoindolinone derivatives via palladium-catalyzed cycloaminocarbonylation, demonstrating their potential in medicinal chemistry (Marosvölgyi-Haskó et al., 2011).

Mechanism of Action

Target of Action

The primary target of 6-Iodoindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, and its inhibition can lead to DNA damage and cell death .

Mode of Action

This compound interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the separation of DNA strands during replication, leading to DNA damage . Additionally, this compound exhibits a dual mode of action: the direct inhibition of topoisomerase IV and the classic nitroimidazole mechanism of reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication and damage response . The inhibition of topoisomerase IV disrupts the normal process of DNA replication, leading to DNA damage . This damage triggers a cellular response, resulting in the upregulation of bacteriophage-associated proteins .

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is the damage of DNA and proteins in the cell . This damage can lead to cell death, making this compound potentially useful as an anti-infective agent . Importantly, this dual mode of action impairs resistance development .

Action Environment

The compound’s activity may be affected by factors such as oxygen levels, as the classic nitroimidazole mechanism of action involves the in vivo reduction of the nitro group, which produces reactive radicals that damage DNA and proteins in the absence of oxygen .

Safety and Hazards

The safety data sheet for 6-Iodoindolin-2-one indicates that it has acute toxicity when ingested and can cause skin irritation . It is recommended for research use only and not for medicinal or household use .

Future Directions

Research on compounds similar to 6-Iodoindolin-2-one, such as nitroimidazoles linked to an indolin-2-one substituent, has revealed potent activities against aerobic bacteria . This suggests a different, yet undiscovered mode of action, which could be a starting point to mitigate resistance in the clinical application of this compound class .

Biochemical Analysis

Biochemical Properties

6-Iodoindolin-2-one has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent suppressor of the Human caseinolytic protease proteolytic subunit (HsClpP), a highly conserved serine protease that plays an essential role in cell homeostasis . This interaction suggests that this compound could have a significant role in biochemical reactions involving protein degradation and cellular homeostasis .

Cellular Effects

In terms of cellular effects, this compound has been observed to have a significant impact on various types of cells. For example, treatment with this compound impaired the migration of Hela cells, disrupted the mitochondrial function, and reduced the level of the SDHB, indicating a potential influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. For instance, it has been found to inhibit DNA decatenation in the presence of indolin-2-one nitroimidazole, an activity comparable to ciprofloxacin, a known inhibitor of this enzyme . This suggests that this compound could exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, studies have shown that it exhibits potent activities against aerobic bacteria . This suggests that the effects of this compound could change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Given its interactions with enzymes such as HsClpP , it is likely that it is involved in pathways related to protein degradation and cellular homeostasis.

Properties

IUPAC Name

6-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPVMQRMXPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697464
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919103-45-0
Record name 6-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2-oxindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a jacketed reactor, N,N-dimethylacetamide (DMAc) (120 mL) and sodium ethylate (NaOEt) powder (12.1 g) is charged at 20° C. Diethylmalonate (28.8 g) is added dropwise into the above mixture while keeping internal temperature at around 10° C. After finishing addition, warm up the mixture to 20° C., and continue to stir for another 10 minutes. Then, 2-chloro-5-iodonitrobenzene (17 g) is added in one portion, and heat the mixture to 78° C. and stir for usually at least 2.5 hours until process monitor shows almost complete conversion. The resulting mixture is cooled down to 20° C., and it is quenched by 2 N cold aq. HCl solution (180 mL). The bottom yellow oil was transferred to a jacket reactor with ethanol (92 mL) in it. Then, to the above solution the first portion of SnCl2.2H2O (30 g) powder is added, and the resulting mixture is heated to 70° C. and stirred for 1 hour. The second portion of SnCl2.2H2O (30 g) is added, the mixture is stirred usually at least 0.5 hour until process monitor shows almost complete conversion. Then, heat the resulting mixture to 80° C. and add 36% aq. HCl solution (60 mL) during 0.5 hour. The mixture is stirred for at least 2.5 hours until process monitor shows almost complete conversion. Then, to the mixture water (90 mL) is added and the resulting mixture is cooled down to 20° C. Collect the solid by filtration and wash the solid with water (250 mL) to afford the crude 6-iodo-2-oxindole. Then, it is purified by crystallization with acetic acid (HOAc) (110 mL), and followed by washing with 3 N aq. HCl solution (80 mL) to afford the 6-iodo-2-oxindole in 53% yield and 99% HPLC purity (Rt=7.45 min).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A schlenk tube and stir bar were dried in an oven overnight and then were evacuated, filled with Ar(g) and cooled. The schlenk tube was charged with CuI (45 mg, 0.236 mmol, 5 mol %), 6-bromoxindole (1.0 g, 4.72 mmol), and NaI (1.42 g, 9.44 mmol). The schlenk tube was evacuated and backfilled with Ar(g) (3 times). Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (74 μL, 0.472 mmol, 10 mol %) and anhydrous dioxane (4.72 mL) were added via syringe under Ar(g). The schlenk tube was sealed with a teflon valve and the suspension was stirred at 110° C. for 24 h. The reaction was then cooled to room temperature and 15% NH4OH(aq) (˜50 mL) was added to the reaction mixture while stirring. The suspension was allowed to stir for about 30 min after which the tan solid was vacuum filtered and dried affording 6-Iodooxindole in 84% yield (1.027 g, 3.96 mmol).
Quantity
74 μL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.72 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1.42 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
45 mg
Type
catalyst
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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